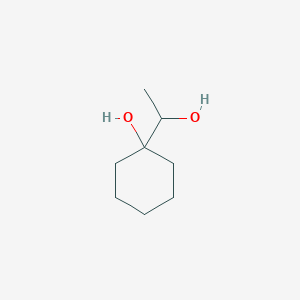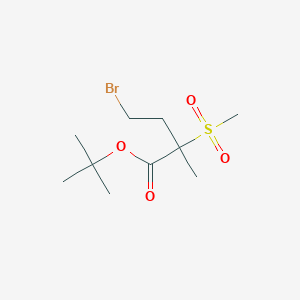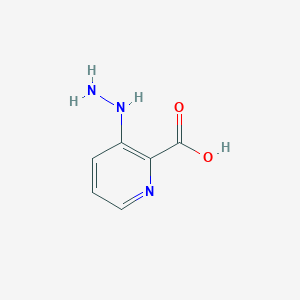
1-(1-Hydroxyethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods:
Hydration of Cyclohexene: One common method involves the hydration of cyclohexene in the presence of an acid catalyst such as phosphoric acid.
Hydrogenation of Phenol: Another method is the hydrogenation of phenol, which can be catalyzed by metals like palladium or nickel.
Oxidation of Cyclohexane: Cyclohexane can be oxidized in the presence of cobalt catalysts to produce cyclohexanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production often involves the large-scale hydration of cyclohexene or the hydrogenation of phenol due to the availability and cost-effectiveness of these starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Comparación Con Compuestos Similares
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of a hydroxyethyl group.
Cyclohexanol: Lacks the hydroxyethyl substitution, making it less reactive in certain reactions.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar industrial applications.
Propiedades
Número CAS |
1123-26-8 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
Clave InChI |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCCCC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)






![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)




